![molecular formula C11H13F2NO3 B1382759 3-(Cbz-amino)-1,1-difluoro-2-propanol CAS No. 1429913-43-8](/img/structure/B1382759.png)
3-(Cbz-amino)-1,1-difluoro-2-propanol
Overview
Description
The Cbz protecting group, also known as the benzylcarbamate protecting group, is often used in organic synthesis to protect amines . The compound you’re asking about, “3-(Cbz-amino)-1,1-difluoro-2-propanol”, would be expected to have a Cbz-protected amino group attached to a difluoropropanol backbone.
Chemical Reactions Analysis
Cbz-protected amines can be involved in a variety of chemical reactions. For instance, they can be converted to amides using isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
Mechanism of Action
Target of Action
The primary target of 3-(Cbz-amino)-1,1-difluoro-2-propanol is the amine functional group . The Cbz (carboxybenzyl) group is a protective group used in organic synthesis, specifically for the protection of amines .
Mode of Action
The Cbz group protects amines as carbamates . The compound interacts with its targets (amines) by forming a carbamate linkage, which protects the amine from undesired side reactions during synthesis . This protection is crucial in multi-step organic syntheses .
Biochemical Pathways
The key biochemical pathway involved is the formation of amides from N-Cbz-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Pharmacokinetics
The cbz group can be readily deprotected under certain conditions, which could potentially influence the compound’s adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 3-(Cbz-amino)-1,1-difluoro-2-propanol is the efficient conversion of N-Cbz-protected amines to amides . This transformation is crucial in the synthesis of many biologically active compounds, including peptides and proteins .
Action Environment
The action of 3-(Cbz-amino)-1,1-difluoro-2-propanol can be influenced by various environmental factors. For instance, the efficiency of the Cbz protection and deprotection processes can be affected by the reaction conditions, such as temperature and pH . Moreover, the presence of certain reagents or catalysts can also influence the compound’s action .
Future Directions
properties
IUPAC Name |
benzyl N-(3,3-difluoro-2-hydroxypropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c12-10(13)9(15)6-14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKIHSUGEPUAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3,3-difluoro-2-hydroxypropyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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